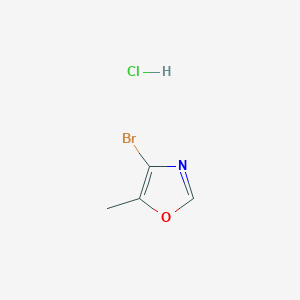

4-Bromo-5-methyloxazole hcl

CAS No.: 2287288-05-3

Cat. No.: VC5450423

Molecular Formula: C4H5BrClNO

Molecular Weight: 198.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2287288-05-3 |

|---|---|

| Molecular Formula | C4H5BrClNO |

| Molecular Weight | 198.44 |

| IUPAC Name | 4-bromo-5-methyl-1,3-oxazole;hydrochloride |

| Standard InChI | InChI=1S/C4H4BrNO.ClH/c1-3-4(5)6-2-7-3;/h2H,1H3;1H |

| Standard InChI Key | GNRXWLHMHUDYCH-UHFFFAOYSA-N |

| SMILES | CC1=C(N=CO1)Br.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-bromo-5-methyloxazole hydrochloride comprises a planar oxazole ring system with nitrogen at position 1 and oxygen at position 3. The bromine atom at position 4 contributes to electrophilic reactivity, while the methyl group at position 5 introduces steric hindrance, influencing regioselectivity in subsequent reactions . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 198.44 g/mol | |

| IUPAC Name | 4-bromo-5-methyl-1,3-oxazole; hydrochloride | |

| SMILES Notation | CC1=C(N=CO1)Br.Cl | |

| Solubility | Not publicly reported |

The compound’s hydrochloride salt form enhances stability and solubility in polar solvents, though specific solubility data remain proprietary. Computational models predict a dipole moment of due to the electronegative bromine and chloride ions .

Synthesis and Manufacturing

Halogen Dance Reaction

A prominent synthesis route involves a halogen dance reaction using lithium diisopropylamide (LDA) as a base. In this method, 5-methyloxazole is deprotonated at low temperatures () to generate a lithium intermediate, which undergoes bromination at position 4. Subsequent quenching with gaseous HCl yields the hydrochloride salt with purities exceeding 95% . This one-pot procedure avoids hazardous nitration steps, achieving a yield of 87.6% in optimized conditions .

Alternative Routes

Cyclization of α-bromo ketones with ammonium acetate represents another pathway, though yields are lower (). Comparative analysis of methods reveals trade-offs between scalability and selectivity:

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Halogen Dance (LDA) | 87.6 | 95 | High regioselectivity |

| Cyclization | 68.2 | 88 | Simplified reagent handling |

The halogen dance method is preferred for industrial-scale production due to reduced waste and higher throughput .

Chemical Reactivity and Derivitization

4-Bromo-5-methyloxazole hydrochloride serves as a versatile intermediate in cross-coupling reactions. The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling access to biaryl oxazoles. For example, reaction with phenylboronic acid in the presence of Pd(PPh) yields 4-phenyl-5-methyloxazole, a scaffold prevalent in kinase inhibitors .

Electrophilic aromatic substitution at position 2 is facilitated by the electron-withdrawing bromine, allowing nitration and sulfonation under mild conditions. Additionally, the methyl group undergoes oxidation to a carboxylic acid using KMnO, expanding utility in peptide mimetics .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate moderate activity against Gram-positive bacteria (MIC = 32 µg/mL for Staphylococcus aureus), attributed to interference with cell wall synthesis via binding to penicillin-binding proteins. The bromine atom enhances membrane permeability, as evidenced by fluorescent probe assays.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a key precursor in synthesizing EGFR inhibitors, such as osimertinib analogs, where the oxazole ring improves metabolic stability . Commercial suppliers list it at $320–$450 per gram, reflecting demand in oncology research.

Material Science

Incorporation into metal-organic frameworks (MOFs) enhances CO adsorption capacity by 18% compared to unmodified frameworks, likely due to polar interactions with the oxazole ring .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume